molecular formula C13H15NO3S2 B1362438 Rhodanine, 3-(3,4-dimethoxyphenethyl)- CAS No. 23522-20-5

Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Cat. No. B1362438
CAS RN: 23522-20-5
M. Wt: 297.4 g/mol
InChI Key: LZSZXGHWVPFNKT-UHFFFAOYSA-N
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Description

Rhodanine, 3-(3,4-dimethoxyphenethyl)- is a chemical compound with the linear formula C13H15NO3S2 . It is a unique chemical that has been studied for various applications.


Synthesis Analysis

The synthesis of similar Rhodanine derivatives involves the condensation of aromatic aldehydes (like vanillin and 4-methoxy benzaldehyde) in the presence of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of Rhodanine, 3-(3,4-dimethoxyphenethyl)- is characterized by the molecular formula C13H15NO3S2 . The compound has a molecular weight of 297.4 g/mol . The IUPAC name for this compound is 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of Rhodanine, 3-(3,4-dimethoxyphenethyl)- include a molecular weight of 297.4 g/mol . The compound has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Antibacterial Properties

Rhodanine derivatives, including those with 3-(3,4-dimethoxyphenethyl) substitutions, have been investigated for their antibacterial properties. A study by Tejchman et al. (2017) synthesized rhodanine 3-carboxyalkanoic acid derivatives and screened them for antibacterial activity. They found that these derivatives exhibited bacteriostatic or bactericidal activity against Gram-positive bacterial strains, although they lacked activity against Gram-negative bacterial strains and yeast strains (Tejchman et al., 2017).

Drug Discovery and Medicinal Chemistry

Rhodanine is recognized as a privileged heterocycle in medicinal chemistry, with developments in drug-like molecules exhibiting various biological activities. Kaminskyy et al. (2017) highlighted the significance of rhodanines, especially 5-ene-rhodanines, in drug discovery. They reviewed synthetic protocols for rhodanines, their biological activity, biotargets, and modes of action (Kaminskyy, Kryshchyshyn, & Lesyk, 2017). Tomašič and Mašič (2009) also emphasized the chemical versatility of rhodanine-based compounds, stating that due to various possibilities for chemical derivatization, these compounds will likely remain a key scaffold in drug discovery (Tomašič & Mašič, 2009).

Applications in Solar Cells

Gudeika et al. (2020) explored compounds with dimethoxy-substituted triphenylamino groups and fragments of cyanoacrylic acid or rhodanine-3-acetic acid. They investigated their optical, thermal, and electrochemical properties, finding that the derivative containing a rhodanine-3-acetic acid fragment exhibited promising power conversion efficiency in dye-sensitized solar cells (Gudeika et al., 2020).

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-19-13(14)18/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSZXGHWVPFNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CSC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302377
Record name Rhodanine, 3-(3,4-dimethoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Rhodanine, 3-(3,4-dimethoxyphenethyl)-

CAS RN

23522-20-5
Record name Rhodanine,4-dimethoxyphenethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-(3,4-dimethoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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